(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate
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Overview
Description
(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O3S and a molecular weight of 316.46 g/mol . This compound is notable for its structural complexity, which includes a piperidine ring, a tert-butylsulfinyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate typically involves the reaction of (S)-2-methylpropane-2-sulfinamide with tert-butyl 4-formylpiperidine-1-carboxylate in the presence of titanium(IV) ethoxide as a catalyst . The reaction is carried out in tetrahydrofuran (THF) as the solvent. The process involves the formation of an imine intermediate, which is subsequently converted to the desired product.
Chemical Reactions Analysis
(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to (S)-t-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate include:
tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate: Lacks the stereochemistry of the (S)-enantiomer.
tert-Butyl 4-(((tert-butylsulfonyl)imino)methyl)piperidine-1-carboxylate: Contains a sulfonyl group instead of a sulfinyl group.
tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate: Similar structure but different functional groups.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
tert-butyl 4-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/b16-11+/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFSLHGOXVVNSS-HZBHDWBUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=N/[S@@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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